Product packaging for Bicyclo[3.3.1]nonane-2,4-dione(Cat. No.:CAS No. 98442-42-3)

Bicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B3011498
CAS No.: 98442-42-3
M. Wt: 152.193
InChI Key: LYEZRBRNKZKXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.3.1]nonane-2,4-dione is a versatile chemical building block of significant interest in organic synthesis and medicinal chemistry. Its core bicyclo[3.3.1]nonane skeleton is a privileged structural motif found in over 1,000 natural products, many of which exhibit profound biological activities . This scaffold is predominant in a wide range of biologically active compounds, including alkaloids and terpenoids, and is especially abundant in the complex family of polycyclic polyprenylated acylphloroglucinols (PPAPs) . Researchers value this dione for its utility in constructing diversely functionalized bicyclo[3.3.1]nonane derivatives, which are explored as potent anticancer chemotherapeutics . The conformational properties of the bicyclo[3.3.1]nonane system are a key area of study, as they influence the molecule's overall structure and interaction with biological targets . The compound serves as a critical precursor in the programmable synthesis of meroterpenes, a class of mixed polyketide/terpenoid natural products with relevance to neurodegenerative disease, infection, and cancer . Its application extends to the synthesis of novel analogues for X-ray crystallography and structural analysis, aiding in the development of compounds with enhanced bioactivity profiles . This product is intended for research purposes as a key intermediate in method development and the synthesis of complex molecular architectures. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B3011498 Bicyclo[3.3.1]nonane-2,4-dione CAS No. 98442-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-5-9(11)7-3-1-2-6(8)4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEZRBRNKZKXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to Bicyclo[3.3.1]nonane-2,4-dione

Direct approaches to this compound and its derivatives often involve the formation of one of the rings onto a pre-existing cyclic structure or the cyclization of a carefully designed acyclic precursor.

Intramolecular condensation reactions are a foundational strategy for the synthesis of this compound. These reactions typically involve the cyclization of a substituted cyclohexane (B81311) or cyclooctane (B165968) derivative. For instance, the treatment of a cyclooctanone (B32682) intermediate, formed from the reaction of a cyclic β-keto ester and a terminal alkyne, can undergo intramolecular condensation between an α-methylene of the ketone and an ester functionality to yield a bicyclo[3.3.1]nonane-dione derivative. nih.govrsc.org This approach has been demonstrated with rhenium catalysts, producing the dione (B5365651) in yields ranging from 79–93%. nih.govrsc.org Another example involves the cyclization of isophthalic acid derivatives under basic conditions, such as with potassium hydride in refluxing xylene, to generate this compound in high yield (87%).

Precursor TypeReagents and ConditionsProductYield
Cyclic β-keto ester and terminal alkyne[ReBr(CO)₃(thf)]₂, TBAFBicyclo[3.3.1]nonane-dione derivative79-93% nih.govrsc.org
5-Hydroxyisophthalic acidKH, xylene, refluxThis compound87%

The construction of the this compound skeleton can also be achieved through the cyclization of acyclic or monocyclic starting materials. A classic example is the Robinson annulation, which has been studied for its stereochemical outcomes in forming the one-carbon bridge of the bicyclo[3.3.1]nonane system. Another versatile method involves the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride, a reaction developed by Effenberger. nih.govrsc.org This methodology has been applied to the synthesis of functionalized bicyclo[3.3.1]nonane cores, including precursors to complex natural products. nih.govrsc.org For example, a functionalized cyclohexanone (B45756) enol ether can be converted to the desired bicyclic dione in 36–55% yield using this approach. nih.gov

Furthermore, the condensation of dimethyl malonate with paraformaldehyde in the presence of piperidine (B6355638) is a historical method for producing derivatives that can lead to the bicyclo[3.3.1]nonane core. ichem.mdresearchgate.net

PrecursorsReagents/Reaction TypeProductYield
Functionalized cyclohexanone enol ether, malonyl dichlorideEffenberger cyclizationFunctionalized this compound36-55% nih.gov
Dimethyl malonate, paraformaldehydePiperidineTetramethoxycarbonylbicyclo[3.3.1]nonaneNot specified ichem.mdresearchgate.net

More elaborate, multi-step sequences starting from existing ring systems are also employed to synthesize this compound and its derivatives. One such approach begins with bicyclo[3.3.1]nonan-2-one. oup.com A key transformation in this sequence is the oxidation of a 2,2-ethylenedioxy-4-phenylthiobicyclo[3.3.1]nonane intermediate, derived from the corresponding bicyclo[3.3.1]non-3-en-2-one, using N-chlorosuccinimide (NCS). oup.com Another strategy involves the acid-catalyzed cyclization of dimethyl 2-oxobicyclo[3.3.1]nonane-6,9-dione-3-carboxylate, followed by hydrolysis and decarboxylation to yield bicyclo[3.3.1]nonane-2,6,9-trione, a related trione, in 50% yield.

Tandem and Cascade Reaction Sequences for Bicyclic Core Construction

Tandem and cascade reactions offer an efficient means to construct the this compound core by forming multiple bonds in a single synthetic operation. These sequences often rely on well-established reactions like the Michael addition and aldol (B89426) condensation.

Michael additions are frequently used to initiate cyclization cascades that lead to the bicyclo[3.3.1]nonane framework. For instance, the reaction of a cyclohexenone derivative with methyl acrylate (B77674) in the presence of potassium tert-butoxide can initiate a sequence leading to the bicyclic dione. nih.govrsc.org Similarly, a tandem Michael addition-Claisen condensation cascade has been developed using t-BuOK, which can yield tricyclic derivatives containing the bicyclo[3.3.1]nonane core in yields around 42%. rsc.org The alkylative dearomatization-annulation of phloroglucinol (B13840) derivatives, employing bases like LiHMDS or KHMDS, has also been successfully utilized to construct the bicyclo[3.3.1]nonane core of natural products like clusianone in yields up to 74%. nih.govnih.gov

PrecursorsReagents and ConditionsKey TransformationYield
Cyclohexenone derivative, methyl acrylatet-BuOKMichael addition-cyclizationNot specified nih.govrsc.org
Phloroglucinol derivative, allylic bromideLiHMDS or KHMDSAlkylative dearomatization-annulationup to 74% nih.govnih.gov
Cyclohexane-1,3-dione, acroleinNot specifiedMichael addition, intermolecular Aldol condensation, oxidation43% (total) sioc-journal.cn
Cyclohexane-1,3-dione, acrylic ethyl esterNot specifiedMichael addition, intermolecular C-acylation83% (total) sioc-journal.cn

Both acid-catalyzed and organo-catalyzed aldol condensations are powerful tools for constructing the this compound system. An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of a diketone with methyl acrolein, in the presence of TfOH or TMSOTf, has been reported to produce a bicyclic system in 63% yield. nih.govrsc.org A similar acid-catalyzed intramolecular aldol condensation is a key step in a three-step synthesis of a benzannelated bicyclo[3.3.1]nonane derivative. rsc.org

Organocatalysis has also emerged as a valuable strategy. researchgate.net While initial attempts using L-proline as a catalyst for the synthesis of a bicyclo[3.3.1]nonane derivative resulted in low yield and stereoselectivity, modified proline-analogues have been shown to produce the desired product with high diastereoselectivity and enantiomeric excess. nih.gov The annulation of a β-keto ester with acrolein can also be catalyzed by 1,1,3,3-tetramethylguanidine (B143053) (TMG) to form the bicyclic system. nih.gov

Catalyst TypePrecursorsReagents and ConditionsProductYield
Acid (TfOH or TMSOTf)Diketone, methyl acroleinTandem Michael addition-intramolecular aldol condensationBicyclo[3.3.1]nonenone derivative63% nih.govrsc.org
Organocatalyst (modified proline-analogues)Not specifiedAldol condensationBicyclo[3.3.1]nonane derivativeHigh de and ee nih.gov
Organocatalyst (TMG)β-keto ester, acroleinAnnulationBicyclo[3.3.1]nonane derivativeNot specified nih.gov

Annulation Methodologies

Annulation strategies are fundamental to the construction of the this compound scaffold, typically involving the formation of a six-membered ring onto a pre-existing cyclohexane derivative. These methods often employ tandem reactions that proceed via sequential bond-forming events to rapidly build molecular complexity.

A prevalent approach is the Robinson annulation, which classically involves a Michael addition followed by an intramolecular aldol condensation. In the context of bicyclo[3.3.1]nonane synthesis, this can be adapted. For instance, the reaction of cyclohexanone enamines with α,β-unsaturated carbonyl compounds like acryloyl chloride has been utilized to construct the bicyclic framework. oup.com A variation of this involves the reaction of cyclic β-keto esters with enones under high pressure, which can yield substituted bicyclic ketols. ucl.ac.uk

Tandem Michael-Aldol reactions of 1,3-cyclohexanediones with α,β-unsaturated aldehydes provide a direct route to functionalized bicyclo[3.3.1]nonanes. ucl.ac.uk This one-pot process can generate the bicyclic ketol core in good to excellent yields with a degree of stereocontrol. ucl.ac.uk Further extending this concept, annulation can be achieved through the reaction of α-sulphonyl cycloalkanones with functionalized allenyl esters. acs.org This sequence, mediated by a base like potassium carbonate, proceeds through a lactone intermediate which, after reduction and intramolecular aldol cyclization, affords the bicyclo[3.3.1]nonane dione system. acs.org

Another powerful strategy is the alkylative dearomatization-annulation methodology. This has been successfully applied in the total synthesis of natural products containing the bicyclo[3.3.1]nonane core. nih.gov The use of strong bases like lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS) can effect the desired cyclization, yielding the bicyclic dione structure. nih.gov

Starting Material 1Starting Material 2Reagents/ConditionsProduct TypeYield (%)Ref
1-MorpholinocyclohexeneAcrylaldehyde1. Reaction 2. Wolff-Kishner reduction 3. Hg(OAc)₂, H₂O₂/m-CPBABicyclo[3.3.1]non-3-en-2-one28 oup.com
Cyclohexane-1,3-dioneAcroleinMichael addition, then intramolecular Aldol condensationBicyclo[3.3.1]nonane-2,6,9-trione43 sioc-journal.cn
α-Phenylsulfonyl cyclohexanonePhenyl 2-methylbuta-2,3-dienoate1. K₂CO₃ 2. Reduction 3. Oxidation4-Methyl-5-(phenylsulfonyl)bicyclo[3.3.1]non-3-ene-2,9-dione60 (over 2 steps) nih.gov
Prenylated Phloroglucinol derivativeLiHMDS or KHMDSAlkylative dearomatization-annulationBicyclo[3.3.1]nonane core of clusianone54-74 nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective routes to the this compound core, with both transition metals and organocatalysts enabling transformations that are otherwise challenging.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis provides unique pathways for the construction of the bicyclo[3.3.1]nonane framework through novel bond formations. Rhenium complexes, for example, have been shown to be effective catalysts for the cyclization of cyclic β-keto esters with terminal alkynes. nih.govacs.org The reaction, catalyzed by a complex such as [ReBr(CO)₃(thf)]₂, proceeds to form bicyclo[3.3.1]nonene derivatives. nih.govacs.org The yields of these reactions can often be enhanced by the subsequent addition of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.org Another documented method involves an intramolecular condensation catalyzed by [ReBr(CO)₃(thf)] to produce a bicyclo[3.3.1]nonane-dione with yields ranging from 79–93%. rsc.org

While not leading directly to the 2,4-dione, it is noteworthy that other transition metals like molybdenum and rhodium have been used in cyclocarbonylation reactions of allenyl alkynones to generate other bicyclic dione systems, highlighting the potential of these metals in complex cyclizations. nih.gov

SubstrateReagentCatalystProductYield (%)Ref
Cyclic β-keto esterTerminal alkyne[ReBr(CO)₃(thf)]₂Bicyclo[3.3.1]nonene derivative- nih.govacs.org
Enolizable dione-[ReBr(CO)₃(thf)]Bicyclo[3.3.1]nonane-dione79-93 rsc.org

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral bicyclo[3.3.1]nonane structures. These methods often rely on the use of small chiral organic molecules, such as proline derivatives or cinchona alkaloids, to induce asymmetry.

An important application is the asymmetric intramolecular aldol condensation. For instance, modified proline-analogues have been utilized to catalyze the cyclization of precursor dialdehydes, affording the bicyclo[3.3.1]nonane core with high diastereoselectivity and enantioselectivity. nih.gov Similarly, asymmetric desymmetrisation of prochiral cyclohexanones using catalytic amounts of guanidine (B92328) bases can provide access to chiral 2-azabicyclo[3.3.1]nonane derivatives. ucl.ac.uk

Domino Michael-aldol cascades using quinine-derived catalysts can furnish polysubstituted bicyclo[3.2.1]octanes, a related bicyclic system, with moderate to high enantioselectivity, demonstrating the potential of this strategy for the synthesis of other bridged ring systems.

Catalyst TypeReactionSubstrate(s)Diastereomeric Excess (de)Enantiomeric Excess (ee)Ref
Modified L-proline analoguesIntramolecular aldol condensationTri-carbonyl precursorHighHigh nih.gov

Derivatization and Functionalization Reactions of the this compound Scaffold

The this compound core serves as a versatile template for further chemical modifications. The reactivity of the carbonyl groups and the bridgehead positions allows for a wide range of derivatization and functionalization reactions.

Transformations at Carbonyl Centers

The two carbonyl groups at the C2 and C4 positions are key sites for chemical transformations. A general strategy involves the conversion of a ketone to a 1,3-diketone via an α,β-unsaturated ketone intermediate. oup.com This can be achieved through methods such as bromination-dehydrobromination to introduce the double bond, followed by further oxidation. oup.com

The carbonyl groups also enable ring-opening reactions. For example, treatment of a bicyclo[3.3.1]non-3-ene-2,9-dione derivative with nucleophiles like methanol (B129727) in the presence of a base can lead to a Grob-type fragmentation. acs.orgnih.gov This reaction proceeds via nucleophilic attack on a carbonyl bridge, leading to the formation of highly functionalized medium-sized monocyclic rings. acs.orgnih.gov

Biotransformations can also be employed to modify the carbonyl functionalities. The stereoselective reduction of a bicyclo[3.3.1]nonane-2,6-dione derivative using vegetables as biocatalysts can yield chiral diols and monoacetates. tandfonline.com The reverse reaction, the oxidation of the corresponding diols or hydroxy ketones back to the dione, is also a possible transformation. tandfonline.com

Starting MaterialReagents/ConditionsProduct TypeRef
Bicyclo[3.3.1]nonan-2-one1. Br₂, LiBr, Li₂CO₃ 2. NCS oxidation, H₂O 3. HydrolysisThis compound oup.com
4-Methyl-5-(phenylsulfonyl)bicyclo[3.3.1]non-3-ene-2,9-dioneMeOH/Et₃NFunctionalized medium-sized ring ester acs.orgnih.gov
(±)-Bicyclo[3.3.1]nonane-2,6-diol diacetateVegetables (e.g., carrot, parsnip)Chiral bicyclo[3.3.1]nonane-2,6-diol monoacetate tandfonline.com

Modifications at Bridgehead Positions

The bridgehead positions (C1 and C5) of the bicyclo[3.3.1]nonane scaffold are also amenable to functionalization, although this can be more challenging due to their steric hindrance and the potential for introducing ring strain. The generation of bridgehead enolates from bicyclic ketones using strong bases like chiral lithium amides has been studied, allowing for subsequent reactions with electrophiles. nottingham.ac.uk

PrecursorReagents/ConditionsModificationPurposeRef
Bicyclic ketoneChiral lithium amide, chlorotrimethylsilaneSilylation at bridgeheadGeneration of chiral bridgehead silanes nottingham.ac.uk
Substituted 1,3-cyclohexanedione (B196179) derivativesMulti-step synthesisIntroduction of alkyl and other groups at C1 and C5Study of reactivity and conformational effects iucr.orgresearchgate.net

Introduction of Heteroatoms and Diverse Substituents

The rigid bicyclo[3.3.1]nonane scaffold allows for precise stereochemical control, making the introduction of heteroatoms and various substituents a critical area of research. ucl.ac.uk These modifications can significantly influence the molecule's physical, chemical, and biological properties.

One approach to introduce heteroatoms involves the reaction of this compound derivatives with nucleophiles. For instance, condensation reactions of 3,7-dihalobicyclo[3.3.1]nonan-2,6-dione with compounds like 4-amino-2,4-dihydro-3H-triazolothione, 2-thiobenzimidazole, and thiocarbamide have been performed to synthesize new compounds containing fused thiazole, imidazothiazole, and triazolothiadiazine rings. researchgate.net

Another strategy involves the synthesis of aza-analogs. The protonated 3-aza-bicyclo[3.3.1]nonane system has been noted for forming a dihydrogen bond with significant covalent character. nih.gov The synthesis of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives has been achieved through a manganese-catalyzed reaction between bicyclic cyclopropanols and vinyl azides. rsc.org

The introduction of substituents can also be achieved through various synthetic routes. For example, a series of monofluorobicyclo[3.3.1]nonane derivatives have been synthesized with high stereoselectivity and chemoselectivity. ucl.ac.uk Furthermore, the synthesis of polysubstituted bicyclo[3.3.1]nonane derivatives has been accomplished via a Michael-aldol annulation reaction of substituted 1,3-cyclohexanediones with enals. ucl.ac.uk

Starting MaterialReagent(s)ProductHeteroatom/Substituent Introduced
3,7-Dihalobicyclo[3.3.1]nonan-2,6-dione4-Amino-2,4-dihydro-3H-triazolothioneFused triazolothiadiazine bicyclo[3.3.1]nonane derivativeNitrogen, Sulfur
Bicyclic cyclopropanolVinyl azide, Mn(acac)32-Azabicyclo[3.3.1]non-2-en-1-ol derivativeNitrogen
Substituted 1,3-cyclohexanedioneEnalsPolysubstituted bicyclo[3.3.1]nonane ketolVarious substituents
4-Methoxy-6-methyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dionePrenyl bromide, LDA4-Methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dionePrenyl group

Ring Expansion and Ring Opening Pathways

Modifications to the bicyclic core of this compound through ring expansion and ring opening reactions provide access to novel and structurally diverse molecular architectures.

Ring enlargement of bicyclo[3.3.1]nonan-2-one, a related compound, has been demonstrated using diazomethane. This reaction yields bicyclo[4.3.1]decan-2- and -3-one, showcasing a method to expand one of the six-membered rings to a seven-membered ring. rsc.orgjst.go.jp

Ring-opening reactions have also been explored. A Lewis acid-promoted regioselective ring-opening of a tricyclo[4.4.0.0(5,7)]dec-2-ene derivative, which contains a cyclopropane (B1198618) ring, has been developed to produce the bicyclo[3.3.1]nonane system. researchgate.net This highlights a pathway to construct the bicyclo[3.3.1]nonane core from a more strained tricyclic precursor.

Starting MaterialReagent(s)Product(s)Transformation Type
Bicyclo[3.3.1]nonan-2-oneDiazomethane (from ethyl N-nitrosomethylcarbamate)Bicyclo[4.3.1]decan-2-one, Bicyclo[4.3.1]decan-3-oneRing Expansion
Tricyclo[4.4.0.0(5,7)]dec-2-ene derivativeLewis Acid (e.g., ZnCl2)Bicyclo[3.3.1]nonane derivativeRing Opening

Keto-Enol Tautomerism Studies

Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds, and this compound provides an interesting system for such studies. libretexts.orgpressbooks.pub The equilibrium between the keto and enol forms can be influenced by various factors, including the solvent and the presence of intramolecular hydrogen bonding. masterorganicchemistry.com

In the case of 1,3-dicarbonyl compounds like this compound, the enol form can be significantly stabilized. libretexts.org This stabilization arises from the formation of a conjugated system and the potential for an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. pressbooks.pub For example, 2,4-pentanedione, a simple acyclic 1,3-diketone, exists predominantly in its enol form (about 85% under normal conditions). libretexts.org

The rigid structure of the bicyclo[3.3.1]nonane framework can influence the geometry of the enol form and the strength of the intramolecular hydrogen bond. Computational studies, such as those using density functional theory (DFT), have been employed to investigate the keto-enol tautomerism of complex natural products containing the bicyclo[3.3.1]nonane-2,4,9-trione core. researchgate.net These studies help to understand the relative stabilities of different tautomers and the factors governing their interconversion. researchgate.net

The tautomeric equilibrium is also highly dependent on the solvent. For instance, studies on acetoacetic acid have shown that the percentage of the enol tautomer can range from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com This solvent dependency is an important consideration in reactions involving this compound and its derivatives.

CompoundTautomeric FormKey Stabilizing Factors
This compoundKeto-Enol EquilibriumConjugation, Intramolecular Hydrogen Bonding
2,4-PentanedionePredominantly EnolConjugation, Intramolecular Hydrogen Bonding
Guttiferone A (a complex bicyclo[3.3.1]nonane derivative)EnolResonance delocalization involving an aromatic substituent

Structural Analysis and Conformational Studies

Experimental Elucidation of Molecular Structure

The precise arrangement of atoms in Bicyclo[3.3.1]nonane-2,4-dione and its derivatives has been unequivocally established through single-crystal X-ray diffraction analysis.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography has been instrumental in determining the solid-state conformation of bicyclo[3.3.1]nonane systems. For instance, the crystal structure of 3-azathis compound has been determined at pressures ranging from ambient to 7.1 GPa. acs.orgmanchester.ac.uk This analysis revealed a structure composed of chains formed by N-H···O hydrogen bonds, which are further connected by C-H···O interactions to form sheets. acs.orgmanchester.ac.uk At elevated pressures, the dicarboximide moiety of the molecule becomes nonplanar. acs.orgmanchester.ac.uk

Studies on various derivatives provide insight into the conformational landscape of the bicyclo[3.3.1]nonane core. For example, the crystal structures of several substituted bicyclo[3.3.1]nonanones, such as 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, have been elucidated to understand the influence of substituents on the ring conformations. iucr.org In many derivatives, one of the six-membered rings (designated as ring I, C1/C8/C7/C6/C5/C9) consistently adopts a conformation very close to an ideal chair. iucr.orgiucr.org The other ring (ring II, C1–C5/C9), which contains the dione (B5365651) functionality in the parent compound, exhibits more conformational variability depending on substitution. iucr.org For instance, in derivatives where C4 is sp² hybridized (part of an enone system), ring II tends to adopt an envelope conformation. iucr.org The introduction of bulky substituents can also force one of the rings into a boat conformation. cdnsciencepub.com

The analysis of 3-azabicyclo[3.3.1]nonane derivatives shows that unless there is a 7-endo substituent, these compounds typically exist in a twin-chair conformation. rsc.org However, the presence of a lone pair of electrons on the nitrogen at position 3 can cause significant repulsion with the C(7)-H group, leading to distortion of the cyclohexane (B81311) ring. rsc.org

Conformational Preferences and Dynamics

The bicyclo[3.3.1]nonane framework is not rigid and can exist in several conformations, with the relative energies of these forms being influenced by substitution and intermolecular forces.

Analysis of Chair-Chair, Boat-Chair, and Twisted-Boat Conformations in Bicyclo[3.3.1]nonanes

The bicyclo[3.3.1]nonane system can, in principle, adopt three primary conformations: a twin-chair (or double chair, CC), a boat-chair (BC), and a twisted-boat (or double boat, BB). nih.govoregonstate.edursc.org The twin-chair conformation is often the most stable, but the boat-chair conformation is also frequently observed, particularly when substituents introduce significant steric strain in the twin-chair form. nih.govrsc.orgrsc.org The twisted-boat conformation is generally considered to be of higher energy due to destabilizing steric factors and is less commonly observed. nih.govrsc.org

In many instances, the twin-chair conformation is the most stable for bicyclo[3.3.1]nonane and its derivatives. vu.lt However, the introduction of substituents can alter this preference. For example, some bicyclo compounds derived from 2,4,4-trimethylcyclohexane-1,3-dione have been found to possess boat-chair conformations. rsc.orgucl.ac.uk The boat-chair conformation is also adopted by 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes to avoid severe 1,3-diaxial steric repulsions. nih.govrsc.org In the case of 3-azabicyclo[3.3.1]nonane derivatives, the presence of an endo substituent at the 7-position can favor a boat-chair conformation to avoid steric clash with the lone pair on the nitrogen atom. rsc.org

Conformational Energy Landscape Investigations

Computational studies have provided valuable insights into the relative energies of the different conformations of bicyclo[3.3.1]nonane derivatives. Ab initio calculations on bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione have been performed to assess their conformational stability. researchgate.net For bicyclo[3.3.1]nonane-2,6-dione, the double-chair conformer is the most stable, with the chair-boat conformer being 3.4 kJ/mol higher in energy. researchgate.net Conversely, for bicyclo[3.3.1]nonane-2,9-dione, the chair-boat conformer is the most stable, with the double-chair being 2.5 kJ/mol higher in energy. researchgate.net

High-level ab initio calculations on various bicyclo[3.3.1]nonane derivatives, including aza-substituted analogues, have shown the 'double chair' (CC) conformer to be the most stable, prevailing over the 'boat-chair' (BC) form. researchgate.netresearchgate.net The relative energy of the BC conformation is typically around 6-7 kcal/mol higher than the optimal CC structure, while twisted-boat (TT) forms are more than 12 kcal/mol less stable. researchgate.net The strain energy of the bicyclo[3.3.1]nonane framework itself is estimated to be in the range of 12-15 kcal/mol.

Influence of Substituents on Ring Conformation

Substituents can have a profound impact on the conformational preferences of the bicyclo[3.3.1]nonane skeleton. The introduction of sp²-hybridized atoms, such as in an enone system, can lead to a flattening of the part of the ring where they are located. iucr.orgresearchgate.net This can result in one of the rings adopting an envelope conformation. iucr.org

Furthermore, in 3-azabicyclo[3.3.1]nonanes, an endo substituent at the C7 position will cause a severe interaction with the nitrogen's lone pair in a twin-chair conformation, thus forcing the molecule into a boat-chair arrangement. rsc.org

Application of Puckering Parameters for Ring Folding Analysis

A quantitative description of the conformation of the six-membered rings in bicyclo[3.3.1]nonane systems can be achieved using Cremer-Pople puckering parameters (Q, θ, and φ). iucr.orgiucr.org These parameters describe the degree of puckering (Q) and the type of conformation (θ and φ). For the bicyclo[3.3.1]nonane core, the two six-membered rings are typically analyzed separately. iucr.orgiucr.org

In many substituted bicyclo[3.3.1]nonanones, one ring (ring I: C1/C8/C7/C6/C5/C9) is consistently found to be in a near-ideal chair conformation, with θ values tightly clustered between 169.6° and 172.2°. iucr.org The total puckering amplitude, Q, for this ring is typically around 0.55-0.56 Å. smolecule.com The conformation of the second ring (ring II: C1–C5/C9) is more variable. For derivatives with a ketone at C4, this ring often adopts an envelope conformation (E₉), characterized by θ values around 56-58°. iucr.orgsmolecule.com When the sp² carbon at C4 is replaced by an sp³ carbon, the ring can adopt a half-chair conformation. iucr.org

The following table summarizes the puckering parameters for the two rings in some representative bicyclo[3.3.1]nonane derivatives:

CompoundRingConformationQ (Å)θ (°)φ (°)Reference
Generic Substituted Bicyclo[3.3.1]nonanoneRing IChair (⁶C₁)0.55-0.56169.6-172.2- iucr.orgsmolecule.com
Generic Substituted Bicyclo[3.3.1]nonanone (C9=O)Ring IIEnvelope (E₉)0.64-0.7756-58- iucr.orgsmolecule.com
2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-onePiperidine (B6355638) Ring 1Chair0.77091.82.2 nih.gov
2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-onePiperidine Ring 2Boat0.6400.0139 nih.gov

Intermolecular Interactions and Solid-State Phenomena

The solid-state architecture of this compound and its derivatives is governed by a variety of intermolecular forces, with hydrogen bonding playing a pivotal role. These interactions dictate the crystal packing and can lead to phenomena such as polymorphism and chiral recognition.

Hydrogen Bonding Networks and Polymorphism in this compound Systems

Proper hydrogen bonding is a significant feature in appropriately substituted bicyclo[3.3.1]nonanes, such as 3-azathis compound, and is responsible for its polymorphic behavior. rsc.orgnih.gov A multidisciplinary investigation into the polymorphism of 3-azathis compound revealed the existence of energetically competitive crystal structures based on different hydrogen-bonded motifs, such as dimers and catemers. acs.org Computational studies have shown that the weakness of the N-H donor in the imide, coupled with the molecule's globular shape, allows for unusually easy transformation between different hydrogen bonding arrangements during aggregation and nucleation. acs.org

An extensive search for a predicted dimer-based crystal structure of 3-azathis compound led to the discovery of a new metastable catemer-based polymorph (form 2) and a plastic phase (form 3). acs.org The plastic phase, characterized by the breaking of all hydrogen bonds, was found to be consistent with a cubic space group. acs.org

Crystal Packing Arrangements and Network Formation

The crystal structure of derivatives of this compound often reveals intricate packing arrangements stabilized by a combination of strong and weak hydrogen bonds. For example, in the crystal structure of 3-azathis compound, chains are formed by N-H···O hydrogen bonds, which are then interconnected by C-H···O contacts to form sheets. manchester.ac.ukacs.org These sheets are further organized into slabs through additional C-H···O interactions. manchester.ac.ukacs.org

CompoundIntermolecular InteractionsResulting Network
3-Azathis compoundN-H···O hydrogen bonds, C-H···O contactsChains interconnected into sheets and slabs manchester.ac.ukacs.org
rac-Bicyclo[3.3.1]nona-3,7-diene-2,6-dioneWeak C-H···O hydrogen bonds2D net-like structure researchgate.netresearchgate.net

Advanced Theoretical and Mechanistic Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model the properties of bicyclo[3.3.1]nonane-2,4-dione at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bicyclo[3.3.1]nonane derivatives, DFT calculations are instrumental in determining stable conformations and understanding their electronic properties. The B3LYP/6-31G* level of theory, for example, has been successfully used to optimize the Cartesian coordinate geometries of various bicyclo[3.3.1]nonane diones acs.org. These calculations help in analyzing the molecular structure and conformation of the bicyclic framework mdpi.com. The bicyclo[3.3.1]nonane system can exist in several conformations, such as chair-chair, chair-boat, and boat-boat forms. Theoretical calculations have shown that for the parent compound, bicyclo[3.3.1]nonan-9-one, the chair-chair form is the most stable researchgate.net. DFT methods provide the energetic landscape of these conformers, elucidating the subtle balance of steric and electronic effects that govern the preferred geometry.

Table 1: Representative DFT Findings for Bicyclo[3.3.1]nonane Systems
SystemComputational MethodKey FindingReference
Bicyclo[3.3.1]nonane dionesB3LYP/6-31G*Optimization of ground-state Cartesian coordinate geometries. acs.org
Unsaturated Bicyclo[3.3.1]nonane derivativesDFTInvestigation of molecular conformation. mdpi.com
Bicyclo[3.3.1]nonan-9-oneAb initio and DFTThe chair-chair conformation is calculated to be the most stable form. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict electronic excited states and, consequently, spectroscopic properties. It has become a vital method for determining the absolute configurations of chiral molecules by calculating their chiroptical properties, such as electronic circular dichroism (CD) and optical rotation (OR) acs.org.

For chiral bicyclo[3.3.1]nonane diones, TDDFT calculations of specific rotation and CD spectra, particularly those arising from the n → π* electronic transitions of the carbonyl groups, have been performed acs.org. By comparing the theoretically calculated spectra with experimental data, the absolute configuration of the enantiomerically pure compounds can be unequivocally assigned acs.org. This concerted approach, using both OR in the transparent spectral region and CD spectra, enhances the reliability of stereochemical assignments acs.org. The chiroptical properties of various derivatives, including those with enone, styrene, and benzoate chromophores, have been successfully studied using TDDFT, demonstrating its broad applicability for this class of compounds mdpi.comresearchgate.netnih.gov.

Table 2: TDDFT Applications in Determining Absolute Configuration of Bicyclo[3.3.1]nonane Diones
Property CalculatedElectronic TransitionApplicationReference
Specific Rotation-Determination of absolute configuration. acs.org
Circular Dichroism (CD) Spectran → π* (Carbonyl group)Confirmation of absolute configuration and study of chromophore interactions. acs.orgmdpi.com
Exciton Couplingπ → π*Analysis of transannular interactions between chromophores. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density wiley-vch.de. This theory allows for a rigorous analysis of bonding and non-covalent interactions within a molecule wiley-vch.denzdr.ru. A key feature of QTAIM is the identification of critical points in the electron density, where the gradient of the density is zero wiley-vch.de. A bond critical point (BCP) located between two nuclei, for instance, indicates the presence of a chemical bond wiley-vch.de.

In the context of the bicyclo[3.3.1]nonane framework, QTAIM has been used to explain the relative stability of its conformers researchgate.net. Analysis of atomic energies and interatomic interactions, such as destabilizing H···H interactions in the chair-chair conformer, provides a quantitative basis for conformational preferences researchgate.net. Furthermore, in hetero-substituted bicyclo[3.3.1]nonanes, QTAIM analysis has revealed stabilizing stereoelectronic interactions that favor certain conformations, such as the preference for the chair-chair conformer in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane rsc.org.

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step pathways of chemical reactions is fundamental to controlling their outcomes. For the synthesis of this compound, mechanistic studies clarify how the bicyclic core is constructed and how its stereochemistry is established.

The synthesis of the bicyclo[3.3.1]nonane skeleton can be achieved through various routes, often involving cyclization reactions. A common and effective strategy is the Robinson annulation, or related tandem reactions, which typically involve a Michael addition followed by an intramolecular aldol (B89426) condensation researchgate.netnih.gov.

For instance, a widely used pathway involves the reaction of a cyclohexanone (B45756) derivative with an α,β-unsaturated ketone or aldehyde nih.gov. The proposed mechanism proceeds as follows:

Michael Addition: A base abstracts a proton from the α-carbon of the cyclohexanone derivative, generating an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate addition.

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular cyclization. A base removes a proton from another α-carbon, forming a new enolate that attacks the other carbonyl group, forming a six-membered ring.

Dehydration: The resulting β-hydroxy ketone often undergoes dehydration under the reaction conditions to yield a more stable, conjugated enone.

Other notable synthetic transformations include Effenberger-type cyclizations, which involve the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride, and tandem Michael addition-Claisen condensation cascades rsc.orgresearchgate.net.

The stereochemistry of the bicyclo[3.3.1]nonane system is complex, and controlling the spatial arrangement of substituents during its synthesis is a significant challenge. Stereocontrolled cyclization reactions are paramount for obtaining functionally diverse derivatives with well-defined three-dimensional structures researchgate.netresearchgate.net.

The selectivity of these reactions is governed by steric and electronic factors in the transition states. For example, during the intramolecular aldol condensation step, the newly formed ring can adopt different conformations, leading to the formation of diastereomeric products. The relative stability of the transition states leading to these products determines the stereochemical outcome. In the reduction of bicyclo[3.3.1]nonane-2,9-dione, a related structure, a high degree of diastereoselectivity is observed, where hydride attack occurs preferentially from one face of the carbonyl group, even though regioselectivity between the two carbonyls is low rsc.org. This highlights that the rigid bicyclic framework can effectively direct the approach of reagents, enabling stereoselective transformations at specific positions.

Electronic Structure and Bonding Analysis

The bicyclo[3.3.1]nonane framework imposes significant geometric constraints that give rise to noteworthy electronic interactions. The spatial arrangement of the two carbonyl groups in this compound, a 1,3-dicarbonyl system, leads to a unique electronic environment governed by the proximity and orientation of orbitals within the molecule.

Homoconjugation and Transannular Interactions

Detailed experimental and computational studies focusing specifically on homoconjugation and transannular interactions in this compound are not as extensively reported in the scientific literature as they are for its isomer, Bicyclo[3.3.1]nonane-2,6-dione. In the latter, the through-space interaction between the carbonyl groups at the 2 and 6 positions has been a subject of significant investigation.

For this compound, the two carbonyl groups are situated within the same six-membered ring. The molecule typically adopts a chair-chair conformation, though flattening of the substituted ring can occur. In a chair conformation, the C2 and C4 carbonyl groups are not positioned for a direct, strong transannular interaction across the bicyclic system in the same way as the 2,6-dione. However, their 1,3-relationship allows for potential through-space electronic communication.

This interaction can be conceptualized as an overlap between the lone-pair (n) orbitals of one oxygen atom and the antibonding pi (π*) orbital of the other carbonyl group. The geometric proximity enforced by the rigid bicyclic frame is a prerequisite for such interactions. While significant orbital splitting characteristic of strong transannular interactions has been documented for other bicyclo[3.3.1]nonane diones, the specific energetic consequences and spectroscopic signatures of such effects in the 2,4-dione isomer remain a subject for more detailed investigation nih.gov. The potential for such through-space coupling is an inherent feature of the molecule's electronic structure, even if it is less pronounced than in other isomers nih.gov.

Stereoelectronic Effects within the Bicyclic Framework

Stereoelectronic effects, which describe the influence of orbital orientation on molecular conformation and reactivity, are critical in understanding the chemical behavior of this compound. As a member of the bicyclo[3.3.1]nonane 1,3-diketone class, its reactivity is heavily influenced by the stereoelectronic environment of the carbonyl groups researchgate.net.

Research on the stereoselectivity of the reduction of bicyclo[3.3.1]nonane 1,3-diketones provides significant insight into these effects. The facial diastereoselectivity observed during the nucleophilic attack (e.g., by a hydride) on the carbonyl carbons is not governed by simple steric hindrance alone but is rationalized by a combination of factors including the ground-state facial anisotropy of the frontier orbitals researchgate.net.

The exterior frontier orbital extension (EFOE) model has been successfully applied to explain the stereochemical outcomes of these reactions. This model considers how the lowest unoccupied molecular orbital (LUMO), which is centered on the carbonyl group, extends into the space on either face of the carbonyl plane. The preferred trajectory of nucleophilic attack is directed toward the face with the larger orbital extension, assuming steric factors are not overwhelming researchgate.net.

Key factors influencing the stereoelectronic environment and reactivity include:

Frontier Orbital Anisotropy : The non-symmetrical extension of the LUMO on the two faces of the carbonyl group can favor attack from one direction.

Steric Effects : The rigid bicyclic framework creates distinct steric environments on the axial and equatorial faces of the carbonyl groups.

Intrinsic Reactivity : The inherent reactivity of the carbonyl groups can be modulated by subtle conformational and electronic factors within the molecule researchgate.net.

Table 1: Key Stereoelectronic Factors in Bicyclo[3.3.1]nonane 1,3-Diketones

Factor Description Implication for Reactivity Reference
EFOE Model Exterior Frontier Orbital Extension model analyzes the spatial distribution of the LUMO. Predicts the π-facial stereoselection of nucleophilic attack on the carbonyl groups. researchgate.net
Facial Anisotropy The ground-state asymmetry in the extension of the frontier orbitals above and below the carbonyl plane. Explains the observed facial diastereoselectivity in reduction reactions. researchgate.net
Steric Hindrance Differential spatial blocking on either face of the carbonyl groups due to the bicyclic structure. Contributes to the overall stereoselectivity, alongside electronic effects. researchgate.net
Antiperiplanar Effects Interactions involving orbitals aligned in an antiperiplanar fashion in the transition state. Found to be a non-essential factor for facial diastereoselection in the reduction of these diketones. researchgate.net

Synthetic Utility and Applications in Complex Molecule Construction

Bicyclo[3.3.1]nonane-2,4-dione as a Versatile Synthon in Organic Synthesis

The bicyclo[3.3.1]nonane skeleton is a privileged motif found in over 1000 natural products, spanning various classes including alkaloids, terpenes, and polyketides. This prevalence underscores the significance of synthons that can efficiently generate this core structure. This compound and its derivatives serve as key intermediates in the synthesis of these complex molecules due to their inherent structural features that allow for further functionalization.

The dicarbonyl nature of this compound provides multiple reactive sites for a range of chemical modifications. These include, but are not limited to, enolate formation, aldol (B89426) condensations, and Michael additions. Such transformations enable the introduction of additional stereocenters and the construction of more elaborate ring systems. The rigid bicyclic framework often dictates the stereochemical outcome of these reactions, providing a predictable platform for asymmetric synthesis.

Role in Natural Product Total Synthesis

The utility of the bicyclo[3.3.1]nonane core is prominently demonstrated in the total synthesis of various natural products. The this compound moiety, or its close relatives like the corresponding trione, often serves as a foundational element upon which the complexity of the natural product is built.

Polycyclic polyprenylated acylphloroglucinols (PPAPs) are a large family of natural products characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core. Many synthetic strategies towards PPAPs, such as hyperforin (B191548) and garsubellin A, utilize a bicyclo[3.3.1]nonane derivative as a key starting material or intermediate. lmaleidykla.ltresearchgate.net The synthesis of these complex molecules often involves the construction of the bicyclo[3.3.1]nonane framework early in the synthetic sequence, followed by the introduction of prenyl and acyl groups.

For instance, a common strategy involves the Effenberger-type cyclization of a suitable cyclohexanone (B45756) derivative with malonyl dichloride to furnish the bicyclo[3.3.1]nonane-2,4,9-trione core. This core can then be selectively functionalized at various positions to achieve the final natural product. The inherent stereochemistry of the bicyclic system plays a crucial role in directing the subsequent transformations.

Natural ProductKey Synthetic Strategy Involving Bicyclo[3.3.1]nonane CoreReference
HyperforinDiketene annulation and oxidative ring expansion to form a substituted bicyclo[3.3.1]nonane-1,3,5-trione motif. researchgate.net
Garsubellin AAn abiotic annulation/rearrangement strategy to construct the bicyclo[3.3.1]nonane core. rsc.org
NemorosonolTandem Michael addition–intramolecular aldol reaction to furnish the bicyclo[3.3.1]nonane core. nih.gov

The bicyclo[3.3.1]nonane framework is also a key structural feature in numerous alkaloids and terpenes. rsc.org Synthetic approaches to these natural products often rely on the early introduction of this bicyclic system. For example, radical cyclization methods have been employed to construct the bicyclo[3.3.1]nonane core of huperzine A, a potent acetylcholinesterase inhibitor. rsc.org

In terpene synthesis, the bicyclo[3.3.1]nonane skeleton can be accessed through various cycloaddition and rearrangement reactions. Once formed, the bicyclic core can be further elaborated to generate the complex polycyclic systems characteristic of many terpenes. The predictable stereochemistry of the bicyclo[3.3.1]nonane system is instrumental in controlling the stereochemical outcome of these subsequent transformations.

Development of Specialized Molecular Architectures (e.g., Ion Receptors, Molecular Tweezers)

The rigid and well-defined V-shaped geometry of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for the construction of specialized molecular architectures such as ion receptors and molecular tweezers. bath.ac.uk These supramolecular structures are designed to bind specific ions or molecules with high selectivity, a property that is largely dictated by the pre-organized arrangement of binding sites on the bicyclic scaffold.

By functionalizing the bicyclo[3.3.1]nonane core with appropriate recognition motifs, such as crown ethers or aromatic panels, chemists can create host molecules with tailored binding cavities. For example, the fusion of aromatic units to the bicyclo[3.3.1]nonane-2,6-dione framework has been explored for the construction of chiral, C2-symmetric supramolecular synthons. These synthons can then self-assemble into larger, ordered structures, such as tubular assemblies, through hydrogen bonding interactions.

The development of molecular tweezers based on the bicyclo[3.3.1]nonane scaffold has also been reported. These molecules consist of two "arms" connected by the bicyclic spacer. The arms are typically functionalized with aromatic groups that can engage in π-π stacking interactions with guest molecules. The rigidity of the bicyclo[3.3.1]nonane core ensures that the arms are held in a specific orientation, creating a well-defined binding pocket.

Q & A

Q. What are the primary synthetic routes for bicyclo[3.3.1]nonane-2,4-dione?

this compound can be synthesized via:

  • NCS Oxidation : Starting from bicyclo[3.3.1]non-3-en-2-ones, 2,2-ethylenedioxy-4-phenylthiobicyclo[3.3.1]nonanes undergo N-chlorosuccinimide (NCS) oxidation to yield the dione .
  • Multicomponent Reactions : Double condensation of 1,3-acetonedicarboxylates with 1,2- or 1,4-dicarbonyl compounds under PIDA-mediated phenol oxidation and Michael addition conditions produces polysubstituted derivatives .
  • Cycloaddition Approaches : Nitrile oxide-allene cycloaddition reactions can construct the bicyclic framework with functionalization at specific positions .

Q. How is the bicyclo[3.3.1]nonane scaffold structurally characterized?

Key techniques include:

  • X-ray Crystallography : Resolves hydrogen-bonded networks and chiral 3D architectures, as seen in endo,endo-diol derivatives .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetry (TG) assess phase transitions (e.g., sublimation enthalpy ∆transHm = 3.3 kJ/mol for analogs) .
  • Spectroscopy : NMR and IR confirm functional groups and regiochemistry, particularly for derivatives like dinitriles or trifluoromethylated analogs .

Q. What physicochemical properties make this compound derivatives biologically relevant?

The rigid scaffold enhances:

  • Lipophilicity : Facilitates membrane penetration in drug candidates.
  • Stereoelectronic Effects : Electron-deficient ketones enable nucleophilic additions (e.g., trifluoromethylation) for functionalization .
  • Hydrogen Bonding : Crystal packing in diol derivatives reveals 3D networks critical for molecular recognition in ion receptors or catalysts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Chiral Resolution : Diastereomeric camphanic acid esters resolve racemic endo,endo-diols, followed by oxidation to enantiopure diones .
  • Asymmetric Catalysis : Baker’s yeast mediates enantioselective reductions of diketones, yielding >90% enantiomeric excess (e.g., (+)-(1S,5S)-dione) .
  • Homoconjugation Effects : α,β-Unsaturated dinitriles derived from enantiopure diones exhibit distinct chiroptical properties, aiding stereochemical analysis .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Functional Group Variation : Systematic substitution (e.g., aryl, amino, or nitro groups) clarifies structure-activity relationships (SAR) in anticancer assays .
  • In Vitro/In Vivo Correlation : Compare cytotoxicity in cell lines (e.g., MCF-7) with pharmacokinetic profiles to validate therapeutic potential .
  • Computational Modeling : Density functional theory (DFT) predicts electron-deficient sites for targeted derivatization, reducing off-target effects .

Q. How do reaction conditions influence the regioselectivity of this compound derivatization?

  • Acid Catalysis : Concentrated H2SO4 promotes acylations at bridgehead positions, enabling adamantane skeleton formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor bis-trifluoromethylation over transannular cyclization in 1,5-diketones .
  • Temperature Control : Reflux with dinucleophiles (e.g., thiocarbamide) selectively forms heterocycle-fused derivatives .

Q. What methodologies optimize the stability of this compound derivatives under thermal stress?

  • Decarboxylation Studies : Hydrolysis of dicarboxylates at 100–120°C yields stable diones with minimal decomposition .
  • Thermogravimetric Analysis (TGA) : Derivatives like 2-nitro-2-azaadamantane dinitrate show decomposition onset >200°C, suitable for high-energy materials .
  • Protective Group Strategies : Ethylenedioxy acetals shield reactive ketones during storage or further functionalization .

Q. Methodological Considerations

  • Data Reproducibility : Cross-validate synthetic yields (e.g., 15–90% for PIDA-mediated reactions ) using standardized protocols.
  • Contradiction Mitigation : Replicate assays under controlled conditions (pH, temperature) to isolate variables affecting biological activity .
  • Advanced Characterization : Combine X-ray, DSC, and circular dichroism (CD) to correlate structure, stability, and stereochemistry .

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